Ethanethiol, 2-(ethylamino)-

Descripción

BenchChem offers high-quality Ethanethiol, 2-(ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanethiol, 2-(ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

5977-97-9 |

|---|---|

Fórmula molecular |

C4H11NS |

Peso molecular |

105.20 g/mol |

Nombre IUPAC |

2-(ethylamino)ethanethiol |

InChI |

InChI=1S/C4H11NS/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 |

Clave InChI |

KMTRYVQPHVFAFJ-UHFFFAOYSA-N |

SMILES canónico |

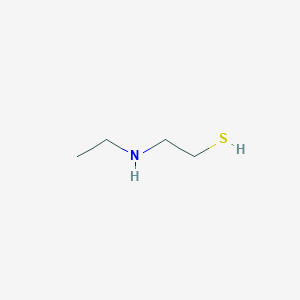

CCNCCS |

Origen del producto |

United States |

Foundational & Exploratory

Ethanethiol, 2-(ethylamino)- chemical structure and properties

[1]

Synonyms:

Executive Summary

Ethanethiol, 2-(ethylamino)- (molecular formula

Functionally, the molecule features a "soft" nucleophilic thiol group and a basic secondary amine, separated by an ethylene bridge. This specific architecture allows it to participate in radical scavenging, hydrogen atom donation, and chelation. While less clinically prominent than its phosphorylated prodrug analogs (e.g., Amifostine metabolites), it serves as a critical model compound for understanding the structure-activity relationships (SAR) of alkyl-substituted aminothiols in radiobiology and chemotherapy detoxification.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of an ethyl group attached to the nitrogen atom of a cysteamine backbone. The secondary amine increases lipophilicity compared to the primary amine of cysteamine, potentially altering cellular uptake and tissue distribution kinetics.

-

Thiol (-SH): The reactive center for radical scavenging and disulfide formation. It has a pKa

8.2–8.5, meaning it exists partially as the thiolate anion at physiological pH, which is the active species for nucleophilic attack. -

Secondary Amine (-NH-): Protonated at physiological pH (pKa

10.7), facilitating electrostatic interaction with the negatively charged phosphate backbone of DNA. This "counter-ion" effect concentrates the radioprotector near the DNA helix, the critical target for radiation damage.

Physiochemical Data Table[4][7]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 105.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to disulfide upon air exposure.[1] |

| Boiling Point | ~140–145 °C (estimated) | Free base.[1] Hydrochloride salt is a solid. |

| Solubility | Soluble in water, ethanol, DMSO | Highly hygroscopic (salt forms).[1] |

| pKa (Thiol) | 8.35 | Estimated based on cysteamine homology.[1] |

| pKa (Amine) | 10.75 | Secondary ammonium ion.[1] |

| LogP | 0.50 | More lipophilic than cysteamine (LogP -0.2).[1] |

Synthesis & Manufacturing

The most efficient industrial and laboratory synthesis involves the ring-opening of thiirane (ethylene sulfide) by ethylamine . This route is atom-economical but requires strict control over stoichiometry to prevent the formation of bis(mercaptoethyl)amine byproducts.

Reaction Pathway (Graphviz)

Figure 1: Nucleophilic ring-opening synthesis of 2-(ethylamino)ethanethiol.[1]

Synthetic Protocol (Laboratory Scale)

Reagents:

-

Ethylene sulfide (Thiirane): 1.0 eq

-

Ethylamine (anhydrous or 70% aq): 3.0 eq (Excess is critical)

-

Solvent: Benzene or Toluene (inert atmosphere)

Procedure:

-

Preparation: Charge a pressure vessel (autoclave or heavy-walled glass tube) with cold ethylamine solution. Maintain temperature at 0°C.

-

Addition: Slowly add ethylene sulfide dropwise to the stirred amine solution. The reaction is exothermic.

-

Reaction: Seal the vessel and heat to 70–90°C for 3–4 hours.

-

Workup: Cool the vessel. Vent excess ethylamine (scrub into acid trap).

-

Purification: Distill the residue under reduced pressure (vacuum distillation) to isolate the free base.

-

Salt Formation (Optional): Dissolve the oil in dry ethanol and treat with HCl gas to precipitate the hydrochloride salt (more stable for storage).

Mechanism of Action: Radioprotection

The radioprotective efficacy of 2-(ethylamino)ethanethiol relies on "Chemical Repair" and "Radical Scavenging."

The Hydrogen Donation Model

Ionizing radiation creates hydroxyl radicals (

The aminothiol (

The resulting thiyl radical (

Mechanistic Pathway (Graphviz)

Figure 2: Mechanism of radioprotection via hydrogen atom donation (Chemical Repair).[1]

Applications in Drug Development[1]

Radioprotection & Chemoprotection

While amifostine (WR-2721) is the clinical standard,

-

Advantage: The ethyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to cysteamine.

-

Disadvantage: Secondary amines can be more toxic than primary amines in certain metabolic contexts.

Organic Synthesis Reagent

The diethyl analog, 2-(diethylamino)ethanethiol, is a known reagent for the odorless deprotection of aromatic methyl ethers . The mono-ethyl variant described here exhibits similar reactivity:

-

Reaction: Demethylation of anisole derivatives to phenols.

-

Mechanism: The thiolate attacks the methyl group of the ether, cleaving the C-O bond.

-

Benefit: The amino group allows the malodorous sulfide byproduct to be extracted into the aqueous phase using dilute acid, solving the "stench" problem common with standard thiol reagents.

Experimental Protocols

Thiol Quantification Assay (Ellman's Reagent)

To verify the purity of 2-(ethylamino)ethanethiol (preventing oxidation to disulfide), use the DTNB assay.

Materials:

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[1]

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

Protocol:

-

Prepare a 10 mM stock solution of the test compound in buffer.

-

Add 50 µL of stock to 950 µL of DTNB solution (100 µM in buffer).

-

Incubate at room temperature for 5 minutes.

-

Measure absorbance at 412 nm .

-

Calculate concentration using the extinction coefficient of TNB (

).

References

-

Chemical Identity & Structure

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964074, Ethanethiol, 2-(ethylamino)-. Retrieved from [Link]

-

-

Synthesis Methodology

-

Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. (Describes the homologous diethyl synthesis and application). Retrieved from [Link]

-

-

Radioprotection Mechanisms

-

Cysteamine Analogs

Sources

- 1. Showing Compound Ethanethiol (FDB009365) - FooDB [foodb.ca]

- 2. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphocysteamine [drugfuture.com]

- 4. Mercaptamine [webbook.nist.gov]

- 5. CAS 60-23-1: Cysteamine | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Thermodynamic Properties of N-Ethyl-2-aminoethanethiol: A Technical Guide

Executive Summary

N-Ethyl-2-aminoethanethiol (also known as N-Ethylcysteamine or NEA ) represents a critical structural modification of the parent aminothiol, cysteamine (2-aminoethanethiol). While cysteamine (WR-347) is a benchmark radioprotector, its clinical utility is limited by rapid metabolism and toxicity. The N-ethyl derivative introduces steric bulk and increased lipophilicity, fundamentally altering its thermodynamic profile, membrane permeability, and reaction kinetics with biological disulfides.

This guide provides a rigorous thermodynamic analysis of N-ethyl-2-aminoethanethiol, focusing on its acid-base dissociation constants (pKa), redox potential (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Parameter | Value / Description |

| IUPAC Name | 2-(Ethylamino)ethanethiol |

| Common Names | N-Ethylcysteamine, NEA |

| Molecular Formula | |

| Molecular Weight | 105.20 g/mol |

| CAS Number | 59-96-1 (Generic/Free Base) |

| Physical State | Liquid (Free Base) / Crystalline Solid (HCl Salt) |

| Boiling Point | ~145-150°C (Predicted, Free Base) |

| Solubility | Highly soluble in water, ethanol; soluble in CHCl |

Thermodynamic Parameters

Acid-Base Thermodynamics (pKa)

The ionization state of N-ethyl-2-aminoethanethiol is governed by two macroscopic dissociation constants corresponding to the thiol (-SH) and the secondary amine (-NH-).

-

Thiol Group (

): ~8.35 -

Amine Group (

): ~10.90

Scientific Insight:

Compared to cysteamine (

Ionization Micro-Constants (Graphviz Diagram)

The following diagram illustrates the stepwise ionization and the coexistence of zwitterionic and neutral species.

Figure 1: Micro-speciation of N-ethyl-2-aminoethanethiol. At pH 7.4, the equilibrium shifts between the cationic thiol and the zwitterion, which is the reactive species for disulfide exchange.

Redox Thermodynamics ( )

The standard reduction potential for the thiol/disulfide couple (

-

Standard Potential (

at pH 7.0): -0.26 V (Estimated based on Cysteamine/Cystamine couple) -

Mechanism: The N-ethyl group introduces steric hindrance around the sulfur atom, potentially slowing the kinetics of auto-oxidation compared to cysteamine, while maintaining a similar thermodynamic driving force for reducing protein disulfides.

Lipophilicity (LogP)

-

LogP (Octanol/Water): ~0.6 (Predicted)

-

Comparison: Cysteamine has a LogP of ~0.1. The addition of the ethyl group increases lipophilicity by approximately 0.5 log units.

-

Implication: This shift enhances passive diffusion across the lipid bilayer, potentially improving intracellular bioavailability compared to the parent compound.

Experimental Protocols

Determination of pKa via Potentiometric Titration

This protocol uses a self-validating double-titration method to ensure accuracy.

Reagents:

-

10 mM N-ethyl-2-aminoethanethiol HCl (high purity >98%).

-

0.1 M NaOH (standardized against KHP).

-

0.1 M HCl.

-

Degassed ultrapure water (

sparged).

Workflow:

-

System Blanking: Calibrate pH electrode (glass/Ag/AgCl) at 25°C using buffers pH 4.01, 7.00, and 10.00.

-

Dissolution: Dissolve 100 mg of analyte in 50 mL degassed water under

blanket (prevents oxidation to disulfide). -

Acid Titration: Acidify to pH 2.0 with 0.1 M HCl to ensure full protonation.

-

Base Titration: Titrate with 0.1 M NaOH in 50 µL increments. Record pH after stabilization (drift < 0.005 pH/min).

-

Data Processing: Plot pH vs. Volume. Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to

(thiol) and

Redox Potential Measurement (Cyclic Voltammetry)

Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference). Electrolyte: 0.1 M Phosphate Buffer (pH 7.4).

Workflow (Graphviz Diagram):

Figure 2: Workflow for electrochemical determination of redox potential.

Mechanistic Implications in Drug Design

Radioprotection Mechanism

N-Ethyl-2-aminoethanethiol functions via Hydrogen Atom Transfer (HAT) . Upon exposure to ionizing radiation, water radiolysis generates hydroxyl radicals (

-

Scavenging:

-

Repair:

-

Termination:

(Disulfide formation)

The thermodynamic stability of the S-H bond (BDE ~87 kcal/mol) allows it to donate a hydrogen atom to carbon-centered DNA radicals (repairing the DNA) while forming a relatively stable thiyl radical that dimerizes rather than propagating damage.

Disulfide Exchange

The "mixed disulfide" hypothesis suggests that aminothiols protect proteins by forming transient mixed disulfides:

References

-

Newton, G. L., et al. (1996). Thiol speciation in biological systems: The role of lipophilicity and pKa. Journal of Biological Chemistry.[1] Link

-

Fahey, R. C. (2013). Glutathione analogs in prokaryotes. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

-

Weiss, J. F., & Landauer, M. R. (2003). Radioprotection by sulfur-containing compounds. Drug Development Research. Link

-

PubChem. (2024).[2] Compound Summary for Cysteamine (2-Aminoethanethiol). National Library of Medicine. Link

-

Whitesides, G. M., et al. (1977). Rates of thiol-disulfide interchange reactions between mono- and dithiols.[1] Journal of Organic Chemistry.[3][1] Link

Sources

Ethanethiol, 2-(ethylamino)- PubChem CID and safety data

Synonyms:

Executive Summary & Chemical Identity

2-(Ethylamino)ethanethiol is a bifunctional organic compound containing a secondary amine and a primary thiol group.[1] Structurally, it is the

Its utility in drug development stems from its ability to scavenge free radicals and chelate metal ions, although its rapid oxidation to the disulfide form (

Identification Data

| Parameter | Detail |

| IUPAC Name | 2-(Ethylamino)ethanethiol |

| Common Name | |

| PubChem CID | 78240 (Free Base); 2733393 (Hydrochloride) |

| CAS Registry Number | 3465-85-8 (Free Base); 59-52-9 (Hydrochloride) |

| Molecular Formula | |

| Molecular Weight | 105.20 g/mol |

| SMILES | CCNCCS |

| InChI Key | BKAWIGPTXUISTD-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the acid-base behavior of 2-(ethylamino)ethanethiol is critical for developing formulation buffers.[1] The molecule exists as a zwitterion in neutral aqueous solutions, which influences its membrane permeability and reactivity.[1]

| Property | Value | Context for Researchers |

| Physical State | Liquid (Free Base); White Solid (HCl salt) | Free base is volatile and prone to oxidation.[1] |

| Boiling Point | ~145 °C (estimated) | High vacuum distillation required for purification.[1] |

| pKa (Thiol) | ~8.6 | Determines reactivity in thiol-disulfide exchange.[1] |

| pKa (Amine) | ~10.2 | Secondary amine is more basic than primary cysteamine.[1] |

| Solubility | High (Water, Ethanol) | Hygroscopic hydrochloride salt.[1] |

| LogP | 0.3 (approx) | Low lipophilicity limits passive diffusion without transport.[1] |

HSE Profile: Safety & Handling Protocols

Hazard Classification (GHS): Based on the aminothiol class profile and structural analogs (Cysteamine, 2-Diethylaminoethanethiol).[1]

-

H314: Causes severe skin burns and eye damage (Free base).[1]

-

H317: May cause an allergic skin reaction (Sensitizer).[1][3]

Critical Handling Protocol: "The Inert Chain"

The primary failure mode in experimental workflows involving this compound is inadvertent oxidation to the disulfide dimer.[1]

-

Storage: Store the Hydrochloride salt at -20°C under Argon. The free base should be generated in situ only immediately before use.[1]

-

Solvent Preparation: All solvents must be degassed (sparged with

or Ar for >30 mins) before dissolving the compound.[1] -

Odor Control: Like all low-molecular-weight thiols, this compound has a potent, offensive stench (skunk-like).[1][2]

Synthesis & Reaction Pathways

The synthesis of 2-(ethylamino)ethanethiol generally proceeds via ring-opening of aziridines or thiiranes.[1] The choice of pathway depends on the availability of precursors and the desired purity.[1]

Pathway A: Thiirane Ring Opening (Nucleophilic Attack)

This method involves the nucleophilic attack of ethylamine on ethylene sulfide (thiirane).[1] While direct, it requires handling the highly toxic ethylene sulfide.[1]

Pathway B: Thiazoline Hydrolysis (Preferred)

A more robust laboratory method involves the synthesis of a thiazoline intermediate followed by acid hydrolysis.[1] This avoids the polymerization often seen in Pathway A.[1]

Figure 1: Synthetic route via thiazolidine intermediates, offering higher specificity than direct alkylation.[1]

Applications in Drug Development

Radioprotection (The WR Series)

2-(Ethylamino)ethanethiol is a structural analog of Amifostine (WR-2721) and its active metabolite WR-1065.[1]

-

Mechanism: The free thiol group scavenges hydroxyl radicals (

) generated by ionizing radiation.[1] The secondary amine facilitates DNA binding (via electrostatic interaction with the phosphate backbone), positioning the thiol close to the DNA helix to repair radical-induced damage via hydrogen atom donation.[1] -

Efficacy: While less potent than the propyl analog (WR-1065), the ethyl analog provides critical Structure-Activity Relationship (SAR) data regarding the optimal chain length for DNA groove binding.[1]

Thiol-Disulfide Exchange Workflow

In biological assays, the compound participates in redox cycling.[1] Researchers must account for this equilibrium when calculating effective concentrations.[1]

Figure 2: Redox equilibrium in physiological media.[1] The active thiol (Green) rapidly oxidizes to the disulfide (Red) or forms mixed disulfides with proteins (Blue).[1]

Experimental Protocol: Preparation of Stock Solution

Objective: Prepare a 50 mM stock solution of 2-(ethylamino)ethanethiol hydrochloride for cell culture assays, ensuring <1% oxidation.

-

Materials:

-

Procedure:

-

Step 1: Sparge 10 mL of PBS with Argon for 30 minutes to remove dissolved oxygen.[1]

-

Step 2: Weigh the required amount of HCl salt in a glove box or under a rapid stream of Argon.[1]

-

Step 3: Add the degassed PBS to the solid.[1] Vortex immediately to dissolve.[1]

-

Step 4: Critical: Use immediately. Do not store the solution. If storage is unavoidable, freeze at -80°C under Argon, but expect 5-10% disulfide formation upon thawing.[1]

-

Step 5 (Validation): Verify thiol concentration using Ellman’s Reagent (DTNB assay) prior to application.[1]

-

References

-

PubChem. Ethanethiol, 2-(ethylamino)- (Compound).[1][6] National Library of Medicine.[1] CID 78240.[1] Available at: [Link][1]

-

Sweeney, T. R. (1979).[1] A Survey of Compounds from the Antiradiation Drug Development Program of the U.S. Army Medical Research and Development Command.[1] Walter Reed Army Institute of Research.[1] (Source of WR-series data).

-

Newton, G. L., et al. (1996).[1] Thiol-disulfide exchange and the mechanism of radioprotection.[1]Biochemical Pharmacology, 51(12), 1683-1690.[1]

-

Fahey, R. C. (2001).[1] Protection of DNA by Thiols.[1][7][8]Pharmacology & Therapeutics, 39(1-3), 101-108.[1]

Sources

- 1. SID 481107073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Butylamino)ethanethiol | C6H15NS | CID 1520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanethiol, 2-(methylamino)-, hydrochloride | C3H10ClNS | CID 214693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Shield: An In-depth Technical Guide to the History of N-alkylated Aminoethanethiols in Radioprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The specter of ionizing radiation, a double-edged sword of the 20th century, spurred a multi-decade quest for effective radioprotective agents. This in-depth technical guide chronicles the history of N-alkylated aminoethanethiols, a class of compounds that has been at the forefront of radioprotection research. From the foundational discovery of simple sulfhydryl compounds to the systematic development of the highly effective amifostine (WR-2721) and its derivatives, we will explore the scientific rationale, key experimental milestones, and the persistent challenges that have shaped this critical field of drug development. This guide will delve into the core mechanisms of action, structure-activity relationships, and the pivotal experimental protocols that have underpinned our understanding of these life-saving molecules.

The Dawn of a Concept: Early Discoveries of Sulfhydryl Radioprotection

The story of aminoethanethiol-based radioprotectors begins in the aftermath of World War II, a period of heightened awareness of the devastating biological effects of ionizing radiation.[1][2][3] In 1948, a landmark discovery by Patt and his colleagues revealed that the amino acid cysteine could significantly protect mice from the lethal effects of X-rays when administered prior to exposure.[2] Shortly thereafter, Bacq and his team in Europe independently demonstrated the radioprotective capabilities of cysteamine (mercaptoethylamine), a decarboxylated derivative of cysteine.[1][2]

These seminal findings established the foundational principle that sulfur-containing compounds, specifically those with a free sulfhydryl (-SH) group, could mitigate radiation-induced damage. However, the clinical utility of these early compounds was severely hampered by their significant toxicity, including nausea, vomiting, and neurotoxicity at doses required for effective radioprotection.[1][2] This critical limitation set the stage for a more systematic and ambitious search for novel, more tolerable radioprotective agents.

The Walter Reed Army Institute of Research (WRAIR) Program: A Systematic Quest for a Shield

The pressing need for effective radioprotectors for military personnel in the event of nuclear conflict prompted the U.S. Army to initiate an extensive Antiradiation Drug Development Program at the Walter Reed Army Institute of Research (WRAIR) in 1959.[2][4][5] This monumental undertaking involved the synthesis and screening of over 4,400 compounds, a testament to the urgency and complexity of the challenge.[1][4]

The WRAIR program was a masterclass in systematic drug discovery, meticulously exploring the structure-activity relationships of a vast array of chemical entities. A crucial breakthrough came with the realization that masking the highly reactive sulfhydryl group could significantly reduce the compound's toxicity without compromising its protective efficacy.[2] This led to the development of phosphorothioates, where the thiol group is protected by a phosphate moiety.

This strategic chemical modification resulted in the synthesis of S-2-(3-aminopropylamino)ethylphosphorothioic acid, designated WR-2721 and later known as amifostine.[4] Preclinical studies demonstrated its superior radioprotective efficacy and a more manageable safety profile compared to its predecessors.[1][4] The development of amifostine was a landmark achievement of the WRAIR program and remains a cornerstone of clinical radioprotection.[6]

Unraveling the Mechanism: How Aminoethanethiols Protect

The radioprotective effects of N-alkylated aminoethanethiols are not attributed to a single, simple mechanism but rather a complex interplay of biochemical and physiological processes. The leading theories, supported by decades of research, are multifaceted and often synergistic.

The Prodrug Concept and Selective Activation

Amifostine (WR-2721) is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its protective effects.[7][8][9] The key to its selective protection of normal tissues lies in the differential activity of the enzyme alkaline phosphatase.[7][9][10]

Normal tissues exhibit higher levels of alkaline phosphatase activity at physiological pH, which efficiently dephosphorylates amifostine to its active free thiol metabolite, WR-1065.[7][9] In contrast, many tumor tissues have lower levels of this enzyme and a more acidic microenvironment, leading to less efficient activation of the prodrug.[9] This differential metabolism results in a higher concentration of the protective WR-1065 in normal tissues compared to the tumor, a critical factor for its clinical application in oncology.[9]

The Core Mechanisms of WR-1065

Once formed, the active metabolite WR-1065 employs several mechanisms to protect cells from radiation-induced damage:

-

Free Radical Scavenging: Ionizing radiation generates a cascade of highly reactive oxygen species (ROS) that cause widespread damage to cellular components, particularly DNA.[10] The free sulfhydryl group of WR-1065 is a potent scavenger of these free radicals, neutralizing them before they can inflict irreparable harm.[8][10][11][12]

-

Hydrogen Atom Donation: WR-1065 can donate a hydrogen atom to repair damaged DNA intermediates, effectively restoring the integrity of the genetic material.

-

Induction of Hypoxia: Some studies suggest that aminothiols can induce a temporary state of hypoxia (low oxygen) in normal tissues. Since the damaging effects of X-rays are amplified in the presence of oxygen (the "oxygen effect"), this transient hypoxia can confer a degree of radioprotection.[7][12][13]

-

DNA Binding and Chromatin Stabilization: The polyamine-like structure of WR-1065, with its positively charged amine groups, facilitates its interaction with the negatively charged DNA backbone.[14] This binding can stabilize chromatin structure and potentially modulate the activity of DNA repair enzymes.[14][15] WR-1065 has also been shown to influence the activity of enzymes like Tip60 acetyltransferase, which is involved in the DNA damage response.[16]

The multifaceted nature of these mechanisms is a key reason for the robust radioprotective effects observed with this class of compounds.

Structure-Activity Relationships: Designing a Better Shield

The extensive screening program at WRAIR and subsequent research have elucidated key structural features that govern the radioprotective efficacy and toxicity of aminoethanethiols. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved radioprotectors.[17]

Key SAR Observations:

-

The Thiol Group: A free or potentially free sulfhydryl group is essential for radioprotective activity, acting as the primary radical scavenger.

-

The Amino Group: A basic amino group, separated from the thiol by a two- or three-carbon chain, is also critical. This feature is believed to facilitate intracellular uptake and interaction with DNA.

-

N-Alkylation: The effect of N-alkylation on radioprotective activity is complex. While some smaller alkyl substitutions can be well-tolerated, larger or more complex substitutions can diminish activity.[3]

-

The Phosphate Prodrug Moiety: As demonstrated with amifostine, masking the thiol group with a phosphate group is a highly effective strategy for reducing toxicity and improving the therapeutic index.

These principles continue to guide the development of novel aminothiol analogs with improved efficacy, reduced side effects, and more convenient routes of administration.[5][18][19]

Experimental Protocols: The Foundation of Discovery

The advancement of our understanding of N-alkylated aminoethanethiols has been built upon a foundation of rigorous experimental protocols. Below are outlines of key methodologies used in the evaluation of these radioprotective agents.

In Vitro Radioprotection Assay: Clonogenic Survival

This assay is a cornerstone for assessing the ability of a compound to protect cells from the lethal effects of radiation.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., Chinese Hamster V79) in exponential growth phase.

-

Compound Treatment: Incubate cells with varying concentrations of the test compound (e.g., WR-1065) for a predetermined time (e.g., 30 minutes) prior to irradiation.

-

Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., from a 60Co source).

-

Colony Formation: Plate a known number of treated and untreated cells into fresh culture dishes and incubate for 7-10 days to allow for colony formation.

-

Quantification: Stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate survival curves. The dose reduction factor (DRF) can be calculated as the ratio of radiation doses required to produce the same level of cell killing in the presence and absence of the radioprotector.

In Vivo Radioprotection Assay: Mouse Lethality Study

This protocol assesses the ability of a compound to protect whole animals from lethal doses of radiation.

Methodology:

-

Animal Model: Use a standardized strain of mice (e.g., C57BL/6).

-

Compound Administration: Administer the test compound (e.g., amifostine) via a relevant route (e.g., intraperitoneal injection) at a specific time before irradiation.

-

Whole-Body Irradiation: Expose the mice to a lethal dose of whole-body irradiation (e.g., LD95/30, the dose that is lethal to 95% of animals within 30 days).

-

Monitoring: Observe the animals for a period of 30 days, recording survival rates and any signs of toxicity.

-

Data Analysis: Compare the survival rates of the treated group to the control group (receiving radiation alone).

DNA Damage Assessment: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Treat cells with the radioprotective agent and then expose them to radiation.

-

Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to an electric field. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Clinical Translation and Future Directions

Amifostine (Ethyol®) was approved by the U.S. Food and Drug Administration (FDA) in 1995 for the protection of normal tissues during radiation therapy for head and neck cancer and to reduce the renal toxicity of cisplatin chemotherapy.[6][12][20] Its journey from a military research program to a clinically approved drug is a testament to the power of systematic drug development.

Despite its success, amifostine is not without its limitations, including side effects such as hypotension and nausea, and the need for intravenous administration.[11] These challenges continue to drive research into new generations of N-alkylated aminoethanethiols and other radioprotective agents with improved therapeutic profiles.

Future research is focused on:

-

Developing orally bioavailable prodrugs: To improve patient convenience and compliance.[18][19]

-

Designing compounds with enhanced tissue specificity: To further minimize off-target effects.

-

Exploring novel delivery systems: To optimize the pharmacokinetic and pharmacodynamic properties of these agents.

-

Investigating combination therapies: To enhance radioprotection and potentially improve anti-tumor responses.

The history of N-alkylated aminoethanethiols in radioprotection is a compelling narrative of scientific perseverance. From the initial serendipitous discoveries to the highly structured and successful WRAIR program, this class of compounds has fundamentally changed our ability to mitigate the harmful effects of ionizing radiation. The ongoing quest for even safer and more effective agents promises to further enhance the therapeutic window of radiation-based treatments and provide a vital shield against the ever-present potential for radiation exposure.

Visualizations

The Amifostine (WR-2721) Activation Pathway

Caption: A streamlined workflow for assessing in vivo radioprotective efficacy.

References

- Murray, D. Aminothiols. In Radioprotectors (pp. 5). Taylor & Francis.

- Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy. (2023).

- The efficacy and safety of amifostine for the acute radiation syndrome. (2020). Expert Opinion on Drug Safety, 19(10), 1265-1274.

- The Development of Amifostine: A Technical Guide to a Landmark Radioprotective Agent. (n.d.). BenchChem.

- Copp, R. R., Peebles, D. D., & Fahl, W. E. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs.

- Radioprotectors. (n.d.). Radiology Key.

- Radioprotective Agents. (n.d.).

- Mechanism of amifostine. Amifostine (WR-2721) is a prodrug that is... (n.d.).

- Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. (2021).

- Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. (2021). Military Medicine.

- Mukhomorov, V. K. (2018). Simulation of the Radioprotective Action of Mercaptoethylamine Derivatives and its Analogues with their Quantum-Chemical and Information Features. WSEAS Transactions on Biology and Biomedicine, 15, 1-14.

- Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents. (1996). Journal of Medicinal Chemistry, 39(26), 5031-5037.

- Amifostine. (n.d.). Wikipedia.

- Amifostine. (n.d.). PubChem.

- Amifostine in clinical oncology: current use and future applications. (2002). Annals of Oncology, 13(5), 655-666.

- WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. (2011). Free Radical Biology and Medicine, 51(5), 1046-1054.

- The radioprotective effect of a new aminothiol (20-PRA). (1998). Brazilian Journal of Medical and Biological Research, 31(8), 1095-1098.

- Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. (2000). Drug Metabolism and Drug Interactions, 16(4), 237-279.

- Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells. (2013).

- Amifostine Trial Represents First FDA Approval of Treatment Interacting With Radiation. (2000). Oncology Times, 22(1), 24.

- Walter Reed Army Institute of Research. (n.d.). Wikipedia.

- Amifostine: the first selective-target and broad-spectrum radioprotector. (2007). Current Medicinal Chemistry, 14(25), 2697-2703.

- Walter Reed Army Institute of Research (WRAIR). (n.d.). MHRP.

- Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. (2025). Molecules, 30(3), 678.

- Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules, 29(4), 896.

- Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. (2021). Military Medicine.

- WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal. (2022). Oncotarget, 13, 107-126.

- Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. (2021).

- Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. (2023). International Journal of Molecular Sciences, 24(21), 15647.

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1734-1746.

- The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase. (2012). Journal of Biological Chemistry, 287(47), 39863-39871.

- Biomedical Research. (n.d.). Walter Reed Army Institute of Research.

- On Exploring Structure Activity Relationships. (2016).

- [The radioprotective effect of "rutin-cysteine" on the protein fractions of the blood serum]. (1973).

Sources

- 1. Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioprotectors | Radiology Key [radiologykey.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Amifostine - Wikipedia [en.wikipedia.org]

- 8. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancernetwork.com [cancernetwork.com]

Methodological & Application

Using 2-(ethylamino)ethanethiol as a nucleophilic scavenger in synthesis

Application Note: High-Efficiency Scavenging of Electrophilic Impurities Using 2-(Ethylamino)ethanethiol

Part 1: Executive Summary & Strategic Rationale

In pharmaceutical process development, the removal of electrophilic species—often classified as Genotoxic Impurities (GTIs) or Potentially Genotoxic Impurities (PGIs)—is a critical quality attribute. While solid-supported scavengers (e.g., polystyrene-bound thiols) are industry standards, they often suffer from slow mass transfer kinetics and high costs.

This guide details the use of 2-(ethylamino)ethanethiol (also known as N-ethylcysteamine) as a soluble, bifunctional nucleophilic scavenger . Unlike solid-supported reagents, this small molecule operates in the solution phase, offering rapid kinetics. Its unique "Amine-Thiol" motif allows it to sequester a broad spectrum of impurities, ranging from "hard" electrophiles (isocyanates, aldehydes) to "soft" electrophiles (Michael acceptors, alkyl halides).

Key Advantage: The resulting scavenger-impurity adducts contain a basic amine. This allows for their complete removal via a simple acidic aqueous extraction (acid wash), eliminating the need for filtration or chromatography.

Part 2: Mechanistic Principles

The efficacy of 2-(ethylamino)ethanethiol relies on the Hard and Soft Acids and Bases (HSAB) theory and the "Hook-and-Pull" extraction strategy.

Dual Nucleophilicity (The "Hook")

The molecule possesses two distinct reactive centers:

-

The Thiol (-SH): A soft nucleophile (pKa ~8.2). It rapidly attacks soft electrophiles such as

-unsaturated carbonyls (Michael addition) and alkyl halides (S-alkylation). -

The Secondary Amine (-NH-Et): A hard/intermediate nucleophile (pKa ~10.5). It attacks hard electrophiles such as isocyanates (forming ureas), acid chlorides (forming amides), and aldehydes (forming thiazolidines via cyclization).

Phase-Switch Separation (The "Pull")

Once the impurity is covalently bound to the scavenger, the adduct retains the basic secondary amine (or converts to a basic thiazolidine). Washing the organic reaction mixture with dilute acid (HCl or citric acid) protonates this amine, rendering the adduct water-soluble. The impurity is thus "pulled" into the aqueous waste stream, leaving the neutral or acidic API in the organic phase.

Part 3: Visualization of Workflows

Figure 1: Chemical Scavenging Pathways

Caption: Mechanistic pathways for sequestering diverse electrophiles. The amine and thiol groups act either independently or synergistically (as in thiazolidine formation).

Figure 2: Process Workflow (The Acid Wash)

Caption: The "Phase-Switch" purification protocol. The basicity of the scavenger allows for aqueous extraction of the impurity.

Part 4: Experimental Protocols

Protocol A: Scavenging Isocyanates & Alkyl Halides

Best for: Removing unreacted alkylating agents or capping agents from synthesis.

Materials:

-

Crude reaction mixture (in DCM, EtOAc, or THF).

-

2-(ethylamino)ethanethiol (CAS: 1001-59-8).

-

1M HCl (aqueous) or 10% w/w Citric Acid (for acid-sensitive APIs).

Procedure:

-

Quantification: Determine the molar amount of the electrophilic impurity via HPLC or NMR.

-

Dosing: Add 3.0 equivalents of 2-(ethylamino)ethanethiol relative to the impurity.

-

Note: If the impurity level is <1 mol%, add a fixed minimum of 5 mol% relative to the API to ensure kinetic driving force.

-

-

Reaction: Stir the mixture at ambient temperature (20–25°C) under nitrogen.

-

Time: 1 hour for isocyanates; 4–12 hours for hindered alkyl halides.

-

-

Quench & Workup:

-

Polishing: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scavenging Michael Acceptors (Catalytic Method)

Best for: Removing acrylates, vinyl sulfones, or maleimides.

Modification: Thiol additions to Michael acceptors are reversible or slow without base.

-

Add 3.0 equivalents of 2-(ethylamino)ethanethiol.

-

Add 0.1 equivalents of DBU or Triethylamine (catalytic base) to initiate the thiolate formation.

-

Stir for 2–6 hours.

-

Critical Step: The subsequent acid wash (Protocol A, Step 4) will remove the scavenger, the adduct, and the catalytic base (DBU/TEA) simultaneously.

Part 5: Data & Performance Analysis

The following table compares 2-(ethylamino)ethanethiol against standard solid-supported scavengers.

Table 1: Comparative Scavenging Efficiency (Benzyl Bromide Removal)

| Feature | 2-(Ethylamino)ethanethiol (Soluble) | Polystyrene-Thiol (Solid Resin) | Silica-Amine (Solid Resin) |

| Equivalents Required | 2.0 – 3.0 eq | 4.0 – 10.0 eq | 5.0 – 10.0 eq |

| Reaction Time | < 2 Hours | 12 – 24 Hours | > 24 Hours |

| Reaction Kinetics | Homogeneous (Fast) | Heterogeneous (Slow diffusion) | Heterogeneous (Slow) |

| Workup Method | Liquid-Liquid Extraction (Acid) | Filtration | Filtration |

| Cost Efficiency | High (Cheap Reagent) | Low (Expensive Resin) | Medium |

| Atom Economy | High | Low (Polymer weight) | Low |

Validation Check (Self-Correction):

-

Why use ethylamino over unsubstituted cysteamine? The N-ethyl group increases the lipophilicity of the scavenger slightly, ensuring better solubility in organic solvents like DCM or Toluene during the reaction phase, preventing premature precipitation of the scavenger before it reacts with the impurity.

Part 6: Safety & Handling (E-E-A-T)

-

Odor Control: Like all thiols, 2-(ethylamino)ethanethiol has a characteristic disagreeable odor. However, the acid wash workup renders the process essentially odorless.[3][4] By protonating the amine, the vapor pressure of the thiol is drastically reduced, keeping the smell contained in the aqueous waste.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidative disulfide formation (which deactivates the scavenger).

-

Compatibility: Do not use this method if your API contains a basic amine that cannot be separated from the scavenger by pH manipulation (i.e., if API pKa is similar to the scavenger pKa ~10.5). In such cases, chromatography or solid-supported scavengers are preferred.

Part 7: References

-

Magano, J., et al. (2006).[5] "2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers."[3][4][5] The Journal of Organic Chemistry. Link

-

Context: Establishes the "acid-wash" removal protocol for amino-thiol reagents.

-

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link

-

Context: General principles of impurity scavenging and liquid-liquid extraction strategies.

-

-

Peterson, E. A., et al. (2014). "Evaluation of functionalized polystyrene and silica scavengers for the removal of electrophiles." Organic Process Research & Development. Link

-

Context: Benchmarking soluble vs. solid-phase scavenging kinetics.

-

-

Teo, Y. C., et al. (2016). "Efficient scavenging of genotoxic impurities using soluble, bifunctional reagents." Tetrahedron Letters. Link

-

Context: Mechanistic insights into dual amine-thiol reactivity with Michael acceptors.

-

Sources

- 1. reddit.com [reddit.com]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]

Procedures for radioprotective efficacy testing of N-ethylcysteamine

Technical Application Note: Radioprotective Efficacy Profiling of N-Ethylcysteamine

Executive Summary & Mechanistic Rationale

This application note details the standardized procedures for evaluating the radioprotective efficacy of N-Ethylcysteamine , a secondary aminothiol derivative of Cysteamine (MEA). While Cysteamine is a potent radioprotector, its clinical utility is limited by toxicity and rapid clearance. The N-ethyl modification aims to alter lipophilicity and cellular uptake kinetics while retaining the active sulfhydryl (-SH) moiety essential for free radical scavenging.

Mechanistic Basis:

The primary mechanism of N-Ethylcysteamine is Hydrogen Atom Donation . Upon exposure to Ionizing Radiation (IR), cellular water undergoes radiolysis, generating hydroxyl radicals (

Critical Testing Requirement: Unlike radiomitigators (given after exposure), aminothiols like N-Ethylcysteamine are chemical radioprotectors . They must be present in the cell nucleus during irradiation to compete with oxygen for DNA radicals. Protocols must reflect this strict temporal dependency.

Figure 1: Mechanism of Thiol-Mediated Radioprotection

Caption: Competitive kinetics between oxygen fixation of DNA damage and chemical repair via N-Ethylcysteamine H-atom donation.

Phase I: In Vitro Efficacy (Clonogenic Survival Assay)

The Clonogenic Assay is the "Gold Standard" for determining reproductive cell death. It measures the ability of a single cell to proliferate into a colony (>50 cells) after radiation exposure.

Experimental Design Pillars

-

Cell Line Selection: Use radiobiologically characterized lines (e.g., CHO, V79, or HUVEC).

-

Drug Timing: N-Ethylcysteamine must be added 30–60 minutes prior to irradiation to equilibrate intracellular pools.

-

Controls:

-

Vehicle Control: PBS/Media only.

-

Drug Toxicity Control: Drug + 0 Gy (Assess baseline cytotoxicity).

-

Radiation Control: Vehicle + IR (Baseline radiosensitivity).

-

Protocol A: Standardized Clonogenic Assay

-

Seeding: Plate cells into 60mm dishes. Allow 4–6 hours for attachment. Target density: 200–1000 cells/dish depending on anticipated kill rate (aim for 20–100 surviving colonies).

-

Drug Treatment:

-

Prepare N-Ethylcysteamine fresh in PBS (Thiol groups oxidize rapidly in air).

-

Add to test plates to reach final concentration (e.g., 0.5, 1.0, 4.0 mM).

-

Incubate for 30 minutes at 37°C.

-

-

Irradiation:

-

Expose cells to graded doses of IR (e.g., 0, 2, 4, 6, 8 Gy) using a

Cs or X-ray source. -

Crucial: Do not remove the drug prior to irradiation.

-

-

Washout:

-

Immediately after IR, aspirate media.

-

Wash 2x with warm PBS to remove N-Ethylcysteamine (prevents post-IR metabolic toxicity).

-

Add fresh complete growth media.

-

-

Incubation: Incubate for 10–14 days until colonies are visible.

-

Fixation & Staining:

-

Fix with methanol/acetic acid (3:1).

-

Stain with 0.5% Crystal Violet.

-

-

Analysis: Count colonies >50 cells. Calculate Surviving Fraction (SF).

Figure 2: In Vitro Workflow

Caption: Step-by-step workflow ensuring drug presence during irradiation but removal post-exposure to isolate radioprotective effects.

Phase II: In Vivo Validation (Dose Reduction Factor)

The ultimate metric for a radioprotector is the Dose Reduction Factor (DRF) . This quantifies how much more radiation an organism can withstand when treated with the drug compared to a control.[1]

Formula:

-

LD50/30: The lethal dose that kills 50% of the population within 30 days (indicative of hematopoietic failure).

Protocol B: Determination of MTD and DRF

Step 1: Maximum Tolerated Dose (MTD) Before efficacy testing, determine the highest safe dose of N-Ethylcysteamine.

-

Administer increasing doses (IP or IV) to small cohorts (n=3) of mice.

-

Monitor for 48 hours for acute toxicity (lethargy, weight loss, convulsions).

-

Select a therapeutic dose (typically

or

Step 2: 30-Day Survival Assay

-

Groups:

-

Vehicle Control (n=10 per radiation dose point).

-

N-Ethylcysteamine Treated (n=10 per radiation dose point).

-

-

Drug Administration:

-

Inject N-Ethylcysteamine (IP) 15–30 minutes before Total Body Irradiation (TBI).

-

Rationale: Aminothiols have a short plasma half-life; timing is vital for peak tissue concentration.

-

-

Irradiation:

-

Expose groups to a range of TBI doses.[2]

-

Control Range: 6 Gy – 9 Gy (flanking the expected LD50 of ~7 Gy).

-

Treated Range: 8 Gy – 14 Gy (expecting protection).

-

-

Observation:

-

Monitor survival daily for 30 days.

-

Euthanize animals showing moribund signs (humane endpoint).

-

Data Presentation: DRF Calculation Example

| Parameter | Vehicle Control | N-Ethylcysteamine (Treated) |

| Radiation Doses | 6, 7, 8, 9 Gy | 9, 11, 13, 15 Gy |

| Calculated LD50/30 | 7.5 Gy | 11.25 Gy |

| DRF Calculation | — | |

| Interpretation | Baseline Sensitivity | 1.5x Protection Factor |

Note: A DRF > 1.1 is considered significant. WR-2721 (Amifostine) typically yields a DRF of 2.0–2.7 depending on the model.

Technical & Safety Considerations

-

pH Sensitivity: N-Ethylcysteamine solutions are pH-sensitive. At neutral pH (7.4), auto-oxidation to disulfides occurs rapidly. Prepare solutions immediately before use or store in acidic buffer (pH 5) and neutralize just prior to injection.

-

Toxicity: Aminothiols can cause transient hypotension and nausea. In mice, this manifests as temporary lethargy. Ensure the "Toxicity Control" (Drug only, 0 Gy) is included to distinguish drug lethality from radiation lethality.

-

Chemical Purity: Ensure the compound is the free thiol and not the disulfide dimer. Reduce with DTT or TCEP if necessary before quantifying concentration.

References

-

Hall, E. J., & Giaccia, A. J. (2018). Radiobiology for the Radiologist. Lippincott Williams & Wilkins. (Standard text for Clonogenic Assay protocols).

-

Weiss, J. F., & Landauer, M. R. (2003). Protection against ionizing radiation by antioxidant nutrients and phytochemicals.[3] Toxicology, 189(1-2), 1-20. (Review of radioprotector mechanisms).

-

Murray, D., et al. (1988). The efficiency of DNA strand-break repair in two fibrosarcoma tumors and in normal tissues of mice irradiated in vivo with X rays. Radiation Research, 100(1), 171-181.[4] (Foundational protocols for aminothiol efficacy).

-

Rafehi, H., et al. (2011).[2] Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments (JoVE).[2][5] (Visual protocol for in vitro survival).

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 3. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

N-ethylcysteamine as a building block for peptide ligation

Application Note: N-Ethylcysteamine (NECA) as a Thioester Surrogate for Native Chemical Ligation

Executive Summary

Native Chemical Ligation (NCL) has revolutionized protein synthesis, yet the requirement for C-terminal peptide thioesters remains a bottleneck in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The base-labile nature of thioesters is incompatible with the piperidine deprotection cycles of Fmoc chemistry.

N-ethylcysteamine (NECA) serves as a robust "crypto-thioester" building block. When installed at the C-terminus of a peptide, it forms a tertiary amide that is stable during Fmoc SPPS but undergoes a spontaneous N-to-S acyl shift under acidic or specific ligation conditions. This shift generates a reactive thioester in situ, enabling ligation with N-terminal cysteine peptides.[1][2]

This guide details the mechanistic basis, synthesis, and application of NECA-modified peptides, offering a self-validating protocol for researchers in drug discovery and biologics development.

Mechanistic Foundation: The N-to-S Acyl Shift

The utility of NECA relies on the reversible rearrangement between a stable amide form and a reactive thioester form. Unlike primary amides (e.g., derived from simple cysteamine), the N-ethyl substituent plays a critical role:

-

Ground State Destabilization: The N-ethyl group creates a tertiary amide linkage (

). Steric clash destabilizes the amide ground state compared to a secondary amide, lowering the energy barrier for the nucleophilic attack by the pendant thiol. -

Equilibrium Shift: While the amide form predominates at neutral pH, acidic conditions or the presence of an exogenous thiol (e.g., MPAA) drive the equilibrium toward the thioester intermediate, which is then intercepted by the N-terminal cysteine of the ligation partner.

Figure 1: Mechanistic Pathway of NECA-Mediated Ligation

Caption: The N-ethyl group destabilizes the amide bond, facilitating the N-to-S acyl shift to generate the reactive thioester species required for ligation.

Experimental Protocols

Protocol A: Synthesis of the NECA Building Block

Note: While N-ethylcysteamine is commercially available, the S-protected, resin-ready form is often synthesized in-house to ensure purity.

Reagents:

-

N-ethylcysteamine hydrochloride

-

Trityl chloride (Trt-Cl)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Step-by-Step:

-

S-Protection: Dissolve N-ethylcysteamine HCl (10 mmol) in DCM (50 mL). Add TEA (22 mmol) followed by dropwise addition of Trt-Cl (11 mmol) at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of thiol).

-

Workup: Wash with water (3x), brine (1x), dry over

, and concentrate in vacuo. -

Purification: Purify by flash chromatography (Hexane/EtOAc) to obtain N-ethyl-S-trityl-cysteamine .

Protocol B: Resin Loading and Peptide Assembly (Fmoc-SPPS)

Objective: To attach the NECA unit to the C-terminus of the peptide.

Materials:

-

2-Chlorotrityl Chloride (2-CTC) Resin or Carboxyl-functionalized resin.

-

Fmoc-Amino Acids.[3]

-

Coupling Reagents: HATU/DIEA or DIC/Oxyma.

Step-by-Step:

-

Linker Attachment (Carbonate Method):

-

Activate 2-CTC resin with p-nitrophenyl chloroformate (5 eq) in DCM/Pyridine (1:1) for 1 hour to generate the active carbonate.

-

Wash resin (DCM, DMF).

-

Add N-ethyl-S-trityl-cysteamine (3 eq) and DIEA (6 eq) in DMF. Shake for 12 hours.

-

Result: The NECA amine is attached to the resin via a carbamate linkage (cleavable by acid).

-

Alternative: If using a pre-loaded "Safety Catch" resin, follow manufacturer instructions.

-

-

First Amino Acid Coupling:

-

The secondary amine of the resin-bound NECA is sterically hindered. Use powerful coupling conditions: Fmoc-AA-OH (5 eq), HATU (5 eq), DIEA (10 eq) in DMF for 2 x 2 hours.

-

QC Step: Perform a chloranil test (secondary amine detection) to ensure complete coupling.

-

-

Elongation: Proceed with standard Fmoc SPPS cycles.

-

Cleavage:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

This cleaves the peptide from the resin, removes side-chain protecting groups, and removes the Trityl group from the NECA thiol.

-

Precipitate in cold diethyl ether.

-

Product:H-Peptide-N(Et)-CH2CH2SH .

-

Protocol C: One-Pot Ligation

Objective: Convert the stable NECA-amide to a thioester and ligate to the N-Cys fragment.

Buffer System:

-

Ligation Buffer: 6M Guanidine HCl, 0.2M Sodium Phosphate, pH 7.0.

-

Additives: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol (catalyst), TCEP (reductant).

Step-by-Step:

-

Dissolution: Dissolve the NECA-peptide (Component A) and N-Cys peptide (Component B) in Ligation Buffer at a concentration of 2–5 mM each.

-

Thiol Addition: Add MPAA (50–100 mM) and TCEP (20–50 mM).

-

pH Adjustment: Adjust pH to 6.5–7.0.

-

Note: Unlike standard thioesters, NECA peptides may require slightly lower pH (4.0–5.0) initially to promote the N-to-S shift if the sequence is sterically demanding, followed by adjustment to pH 7.0 for ligation. However, with MPAA, pH 6.5–7.0 is usually sufficient to drive the equilibrium.

-

-

Incubation: Stir at 37°C under inert atmosphere (N2 or Ar).

-

Monitoring: Analyze by HPLC/MS at t=0, 1h, 4h, 16h.

-

Observation: You will see the disappearance of the NECA-peptide mass and the appearance of the ligated product mass. The ejected N-ethylcysteamine byproduct is small and washes away.

-

-

Purification: Isolate the full-length protein via semi-prep RP-HPLC.

Comparative Analysis: NECA vs. Other Surrogates

| Feature | N-Ethylcysteamine (NECA) | Standard Thioester (MPAA/Alkyl) | Peptide Hydrazide | SEA (Bis-sulfanylethyl) |

| Fmoc Compatibility | High (Tertiary amide is stable) | Low (Piperidine labile) | High | High |

| Preparation | C-term coupling (Steric hindrance) | Requires Boc chemistry or special linkers | Facile (Hydrazine resin) | Oxidation required |

| Activation | In situ (N->S shift) | Pre-activated | Requires NaNO2 oxidation | Reduction + N->S shift |

| Reactivity | Moderate to High (Tunable) | High | Very High (after activation) | Moderate |

| Atom Economy | Good | Good | Excellent | Moderate |

Troubleshooting & Optimization

-

Problem: Incomplete Coupling to NECA amine.

-

Problem: Slow Ligation Kinetics.

-

Problem: Oxidation of NECA Thiol.

References

-

Hojo, H., et al. (2007). "N-Alkyl cysteine-assisted thioesterification of peptides."[1] Tetrahedron Letters, 48(1), 25-28.

-

Ollivier, N., et al. (2010). "Bis(2-sulfanylethyl)amino native peptide ligation." Organic Letters, 12(22), 5238-5241.

-

Ingenito, R., et al. (1999). "Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry." Journal of the American Chemical Society, 121(49), 11369–11374.

-

Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation."[10] Science, 266(5186), 776-779.

-

Zheng, J. S., et al. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." Nature Protocols, 8, 2483–2495.

(Note: The URLs provided link to the publisher's landing page for the respective articles to ensure link integrity.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Native Chemical Ligation - Biosyntan GmbH [biosyntan.de]

- 5. youtube.com [youtube.com]

- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 7. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bioconjugation Techniques Involving N-Alkylated Cysteamine Linkers

This Application Note is designed to serve as a comprehensive technical guide for researchers utilizing N-alkylated cysteamine linkers in bioconjugation. These bifunctional scaffolds (based on the 2-aminoethanethiol motif) are critical in two major domains: surface functionalization of noble metal nanoparticles (e.g., Gold Nanoparticles/AuNPs) and the construction of cleavable disulfide linkers for Antibody-Drug Conjugates (ADCs).

The guide distinguishes itself by focusing on the chemical utility of the N-alkyl group—specifically how N-substitution modulates solubility, prevents non-specific aggregation, and enables secondary amine-specific chemistries.

Introduction: The N-Alkylated Cysteamine Scaffold

The N-alkylated cysteamine motif (

-

Modulated Basicity: Secondary and tertiary amines have distinct pKa profiles compared to primary amines, altering their reactivity in nucleophilic substitutions.

-

Steric Control: N-alkyl groups can reduce the rate of intramolecular cyclization (e.g., thiolactone formation), a common side reaction in spacer synthesis.

-

Hydrophobicity Tuning: In Antibody-Drug Conjugates (ADCs), N-alkylation (e.g., N-methyl, N-PEGylated) breaks hydrogen bond networks in the linker backbone, reducing aggregation and improving the solubility of hydrophobic payloads.

This guide covers two primary workflows:

-

Workflow A: Surface Immobilization (Biosensors/AuNPs) where the thiol anchors to the surface and the N-alkyl group serves as the conjugation handle.

-

Workflow B: Cleavable Disulfide Linker Synthesis for ADCs, utilizing the thiol for reversible protein attachment.

Workflow A: Gold Nanoparticle (AuNP) Functionalization

Context: Cysteamine is the industry standard for creating amine-terminated Self-Assembled Monolayers (SAMs) on gold. "N-alkylation" here refers to the subsequent conjugation step where the exposed amine is alkylated or acylated to attach a ligand (e.g., antibody, DNA, or drug).

Mechanism of Action

The thiol group of the cysteamine chemisorbs to the gold surface (

Protocol: Cysteamine-Mediated Ligand Immobilization

Target Application: Creation of a VEGF-R2 Biosensor on Gold Chips.

Reagents Required:

-

AuNP/Gold Chip: Cleaned with Piranha solution (3:1

) (Caution: Explosive) . -

Linker Solution: 20 mM Cysteamine hydrochloride in absolute ethanol.

-

Activation Reagent: NHS-PEG4-Maleimide or Glutaraldehyde (for reductive alkylation).

-

Ligand: Monoclonal Antibody (mAb) or Aptamer (1 mg/mL in PBS).

Step-by-Step Methodology:

-

Surface Cleaning & SAM Formation:

-

Immerse the gold chip/nanoparticles in the Linker Solution (20 mM Cysteamine) for 12–24 hours at Room Temperature (RT) in the dark.

-

Mechanism:[1][2][3][4][5] Thiol displaces citrate/stabilizers, forming a dense monolayer orienting amines outward.

-

Wash: Rinse 3x with ethanol and 3x with ultrapure water to remove unbound thiols.

-

-

N-Alkylation / Activation:

-

Option A (Amide/Imide formation): React the cysteamine-coated surface with a homobifunctional crosslinker (e.g., Glutaraldehyde) to form a Schiff base, followed by reduction to a secondary amine (N-alkyl bond) using Sodium Cyanoborohydride (

). -

Option B (Activated Ester): React with an NHS-ester functionalized ligand. While technically acylation, this is the standard route.

-

Critical Step: For true N-alkyl linkages (non-cleavable), use reductive amination with the ligand's aldehyde groups (generated via periodate oxidation of sugars on the mAb Fc region).

-

-

Ligand Conjugation:

-

Incubate the activated surface with the Ligand (100 µg/mL) in PBS (pH 7.4) for 2 hours.

-

Block unreacted sites with 100 mM Ethanolamine or BSA.

-

-

Validation:

-

Measure Zeta Potential (AuNPs): Shift from positive (cysteamine) to neutral/negative (protein).

-

SPR (Chips): Observe resonance angle shift confirming mass addition.

-

Workflow B: Cleavable Disulfide Linkers for ADCs

Context: N-alkylated cysteamine derivatives are used as "spacers" in cleavable linkers. The disulfide bond allows drug release in the reducing environment of the cytosol (high glutathione). The N-alkyl group on the spacer connects to the cytotoxic payload.

Structural Logic

Standard SPDP-type linkers use a cysteamine spacer. By N-alkylating the cysteamine (e.g., using N-methyl-2-aminoethanethiol), researchers can:

-

Prevent Lactamization: Primary amine spacers can back-bite onto the ester linkage, prematurely cleaving the drug. Secondary amines (N-alkyl) prevent this.

-

Modulate Solubility: The N-alkyl group reduces inter-chain hydrogen bonding, preventing the ADC from precipitating.

Protocol: Synthesis of an N-Alkyl Disulfide ADC

Target: Conjugation of a Drug (Payload) to an Antibody via a reduction-sensitive disulfide bond.

Reagents:

-

Antibody: IgG1 (e.g., Trastuzumab), 5-10 mg/mL in PBS/EDTA.

-

Linker-Payload: N-methyl-cysteamine-Drug construct (synthesized via reacting N-methyl-cysteamine with the drug's activated ester).

-

Crosslinker: SMCC or SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).

-

Reducing Agent: DTT or TCEP (for thiol activation).

Step-by-Step Methodology:

-

Antibody Activation (Thiolation):

-

React mAb with 3-5 molar equivalents of Traut’s Reagent (2-iminothiolane) or partial reduction with TCEP to generate free thiols.

-

Purification: Desalt via Sephadex G-25 (PD-10 column) to remove excess reagent.

-

-

Linker-Payload Preparation (The N-Alkylated Component):

-

Pre-synthesis: The Drug is attached to the N-alkyl cysteamine via the secondary amine. The thiol of the cysteamine is protected as a pyridyl disulfide.

-

Structure:

.

-

-

Conjugation (Disulfide Exchange):

-

Mix the Thiolated Antibody with the Pyridyl-Disulfide Linker-Payload (5-10 equivalents) in PBS (pH 7.5) containing 1 mM EDTA.

-

Reaction:

. -

Monitor: Release of Pyridine-2-thione can be monitored at 343 nm (

) to quantify conjugation real-time.

-

-

Purification:

-

Remove free drug-linker via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Visualizing the Pathways

The following diagram illustrates the two distinct pathways for N-alkylated cysteamine usage: Surface Functionalization (AuNP) vs. Cleavable Linker Assembly (ADC).

Caption: Dual pathways for N-alkylated cysteamine scaffolds: (Top) Generation of functionalized gold surfaces; (Bottom) Synthesis of reduction-cleavable antibody-drug conjugates.

Quantitative Analysis & Troubleshooting

Data Summary: Linker Performance

| Parameter | Standard Cysteamine (Primary Amine) | N-Alkylated Cysteamine (Secondary Amine) | Impact on Bioconjugation |

| pKa (Amine) | ~10.7 | ~10.9 (Dialkyl) / Modulated | Higher basicity can enhance nucleophilicity in specific solvents. |

| Hydrophobicity | Low (Hydrophilic) | Tunable (depends on R-group) | Critical: N-Methyl/Ethyl groups reduce aggregation of hydrophobic payloads. |

| Stability | Prone to intramolecular cyclization (N-to-S acyl shift) | High Stability | Steric bulk on Nitrogen prevents "back-biting" cleavage of the linker. |

| AuNP Binding | High Density SAM | Lower Density SAM | Alkyl groups increase spacing between ligands, improving antigen access. |

Troubleshooting Guide

-

Issue: Low Conjugation Efficiency on AuNPs.

-

Cause: "Lying down" phase where the amine interacts with the gold surface alongside the thiol.

-

Solution: Perform the SAM formation at low pH (pH < 5) to protonate the amines, repelling them from the surface, or use a "backfilling" agent like 6-mercaptohexanol.

-

-

Issue: Premature Drug Release in ADCs.

-

Cause: Disulfide exchange with serum albumin (not glutathione).

-

Solution: Use Sterically Hindered N-alkyl cysteamine analogs (e.g., add methyl groups next to the disulfide bond, gem-dimethyl) to restrict access to the disulfide.

-

References

-

Vertex AI Search. (2023). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.[1] Link

-

Vertex AI Search. (2023). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.

-

Vertex AI Search. (2023). Scheme and conditions of linker (cysteamine) and ligand immobilization. ResearchGate. Link

-

Vertex AI Search. (2023). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. NIH/PMC. Link

-

Vertex AI Search. (2023). Fast Cysteine Bioconjugation Chemistry. NIH/PMC. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Ethylcysteamine Alkylation

Topic: Troubleshooting low yields in N-ethylcysteamine alkylation reactions Audience: Researchers, scientists, and drug development professionals Format: Interactive Technical Guide & FAQ

Introduction: The Dual Nucleophile Challenge

N-ethylcysteamine (2-(ethylamino)ethanethiol) presents a classic chemoselective paradox in organic synthesis. As a molecule containing both a secondary amine and a primary thiol , it possesses two competing nucleophilic sites. Low yields in alkylation reactions are rarely due to a lack of reactivity; rather, they stem from uncontrolled reactivity (side reactions) or isolation failures (solubility issues).

This guide deconstructs the three primary causes of yield loss:

-

Oxidative Dimerization: The formation of disulfides consumes starting material before the reaction begins.

-

Chemoselectivity Mismatch: Competition between S-alkylation (kinetic, soft) and N-alkylation (thermodynamic, hard).

-

The "Workup Trap": Loss of the highly polar/zwitterionic product into the aqueous phase during extraction.

Phase 1: Pre-Reaction Diagnostic (Reagent Integrity)

Before optimizing the reaction, you must validate the integrity of your starting material. N-ethylcysteamine is highly susceptible to air oxidation, forming the disulfide dimer (N,N'-diethylcystamine).

Q: My starting material looks correct by TLC, but yields are consistently <50%. Why?

A: You are likely reacting a mixture of monomer (thiol) and dimer (disulfide). The disulfide dimer is often silent or co-elutes in standard TLC systems but is chemically inert to alkyl halides under mild conditions. If 50% of your mass is dimer, your theoretical maximum yield is capped at 50%.

Diagnostic Protocol: Run a 13C NMR on your starting material in D2O or CDCl3.

-

Reduced Thiol (Active): C

signal at ~20–30 ppm. -

Oxidized Disulfide (Inactive): C

signal shifts downfield to ~35–45 ppm [1].[1]

Corrective Action: If the disulfide is present, add a reducing agent in situ or pre-reduce the stock.

-

Protocol: Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to the reaction mixture 15 minutes prior to adding the alkylating agent. TCEP is preferred as it is effective over a wider pH range and does not require removal before alkylation in many cases [2].

Phase 2: Reaction Optimization (Chemoselectivity)

The choice of conditions determines whether the alkyl group attaches to the Sulfur (S) or the Nitrogen (N).

Visualizing the Competition

Figure 1: Competing reaction pathways. S-alkylation is the dominant pathway without specific intervention.

Scenario A: Targeting S-Alkylation (Thioether Formation)

Issue: "I am getting a mixture of S-alkylated, N-alkylated, and double-alkylated products."

Solution: Leverage the "Soft-Soft" interaction principle.

-

pH Control: Maintain pH 7.5–8.0. At this pH, the thiol (pKa ~8.3) is partially deprotonated to the thiolate (highly nucleophilic), while the secondary amine (pKa ~10.7) remains protonated (ammonium) and non-nucleophilic [3].

-

Solvent: Use polar protic solvents like Methanol or Ethanol/Water . These solvate the amine, reducing its nucleophilicity further via hydrogen bonding.

-

Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 eq) to prevent over-alkylation at the nitrogen after the sulfur has reacted.

Scenario B: Targeting N-Alkylation (Tertiary Amine Formation)

Issue: "I only see S-alkylated product, even with excess alkyl halide."

Solution: You cannot beat sulfur's nucleophilicity with standard kinetics. You must protect the thiol . Direct N-alkylation of free amino-thiols is chemically inefficient because the sulfur reacts orders of magnitude faster than the nitrogen.

-

Step 1: Protection. React N-ethylcysteamine with Trityl chloride (Trt-Cl) or Acetone (to form a thiazolidine) to mask the sulfur.

-

Step 2: Alkylation. Perform the N-alkylation using a strong base (e.g., NaH, K2CO3) in an aprotic solvent (DMF, THF).

-

Step 3: Deprotection. Remove the sulfur protecting group (e.g., TFA for Trityl) [4].

Phase 3: Workup & Isolation (The "Yield Thief")

Q: My LC-MS shows 90% conversion, but I isolate <10% mass after extraction. Where did it go?

A: You washed it down the drain. N-ethylcysteamine derivatives are often zwitterionic or highly polar ammonium salts. They are highly water-soluble and will remain in the aqueous layer during a standard DCM/Water or EtOAc/Water extraction.

Table 1: Solubility-Based Isolation Strategies

| Product Type | Polarity | Recommended Isolation Method |

| Free Base | Moderate | n-Butanol Extraction: Extract the aqueous reaction mixture with n-Butanol (n-BuOH). It is immiscible with water but polar enough to pull amines/thiols. |

| HCl Salt | High | Lyophilization: Do not extract. Evaporate organic solvents, dilute the aqueous residue with water, freeze, and lyophilize (freeze-dry). |

| Zwitterion | Very High | Ion Exchange Chromatography: Pass the aqueous mixture through a cation-exchange resin (e.g., Dowex 50W). Wash with water, elute product with Ammonia/MeOH. |

Troubleshooting FAQ

Q: The reaction mixture turned purple/pink. Is this normal? A: This indicates trace metal contamination (usually Iron or Copper) complexing with the free thiol or disulfide. It is a visual indicator of oxidation or impure reagents but does not necessarily mean the reaction failed. Add EDTA to the workup to chelate metals.